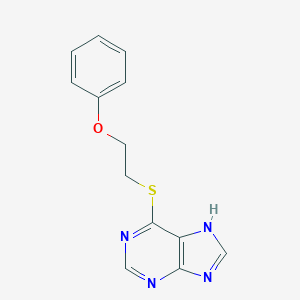
6-(2-phenoxyethylsulfanyl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-phenoxyethylsulfanyl)-7H-purine is a chemical compound that belongs to the class of purine derivatives. It is also known as PES, and it has been found to have potential applications in scientific research. The compound has attracted the attention of researchers due to its unique properties, which make it suitable for use in various fields of study.
Wirkmechanismus
The mechanism of action of 6-(2-phenoxyethylsulfanyl)-7H-purine is not fully understood. However, it has been found to have an inhibitory effect on the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemische Und Physiologische Effekte
6-(2-phenoxyethylsulfanyl)-7H-purine has been found to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, which may be responsible for its potential therapeutic effects. Additionally, it has been found to have a stimulatory effect on the central nervous system, which may be responsible for its potential use as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-phenoxyethylsulfanyl)-7H-purine in lab experiments include its unique properties, which make it suitable for use in various fields of study. Additionally, it is relatively easy to synthesize and purify, which makes it more accessible to researchers. However, the limitations of using 6-(2-phenoxyethylsulfanyl)-7H-purine in lab experiments include its potential toxicity and the lack of knowledge regarding its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 6-(2-phenoxyethylsulfanyl)-7H-purine. One potential direction is the development of new drugs based on the compound's unique properties. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects. Finally, the compound's potential use in the field of materials science should also be explored.
Synthesemethoden
The synthesis of 6-(2-phenoxyethylsulfanyl)-7H-purine involves the reaction of 2-chloroethyl phenyl sulfide with 6-chloro-7H-purine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
6-(2-phenoxyethylsulfanyl)-7H-purine has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. Additionally, it has been used in the field of materials science, where it can be used to develop new materials with unique properties.
Eigenschaften
CAS-Nummer |
5454-52-4 |
|---|---|
Produktname |
6-(2-phenoxyethylsulfanyl)-7H-purine |
Molekularformel |
C13H12N4OS |
Molekulargewicht |
272.33 g/mol |
IUPAC-Name |
6-(2-phenoxyethylsulfanyl)-7H-purine |
InChI |
InChI=1S/C13H12N4OS/c1-2-4-10(5-3-1)18-6-7-19-13-11-12(15-8-14-11)16-9-17-13/h1-5,8-9H,6-7H2,(H,14,15,16,17) |
InChI-Schlüssel |
LISMPHSRTXYGFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
Andere CAS-Nummern |
5454-52-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



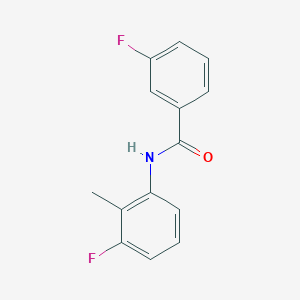
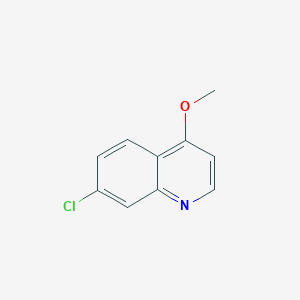
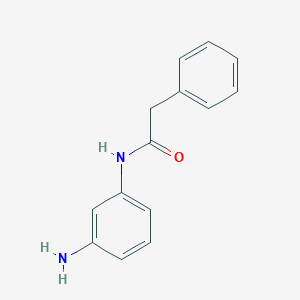
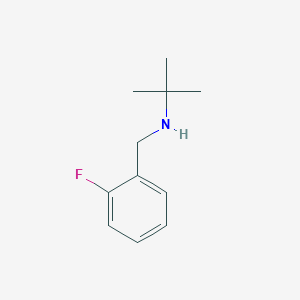
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
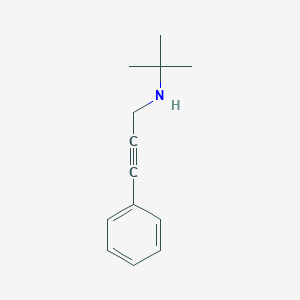
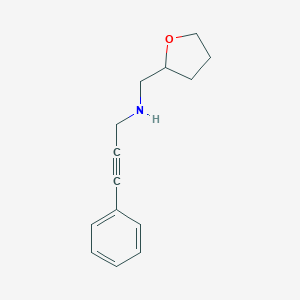
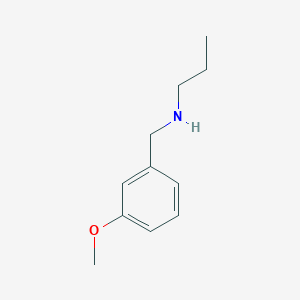
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)